

Technical Guide: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

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Compound of Interest

Compound Name: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B571931

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic organic compound of significant interest in contemporary drug discovery and development. As a derivative of the tetrahydroquinoxaline scaffold, it serves as a crucial building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride**, with a focus on its role as a protein degrader building block.

Physicochemical and Hazard Data

The key quantitative data for **1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride** are summarized in the table below for ease of reference.

Property	Value	Citations
Molecular Weight	221.13 g/mol	[1]
Molecular Formula	C ₉ H ₁₄ Cl ₂ N ₂	[1]
CAS Number	1259952-24-3, 36438-97-8	[1][2]
Purity	Typically ≥97%	[1]
Appearance	White to Brown Solid	[3]
Melting Point	92 - 98 °C (for the free base)	[3]
Hazard Statements	H315, H319, H335	[2]
GHS Classifications	Skin Irritant (Cat 2), Eye Irritant (Cat 2), Respiratory Irritant (Cat 3)	[2][3]

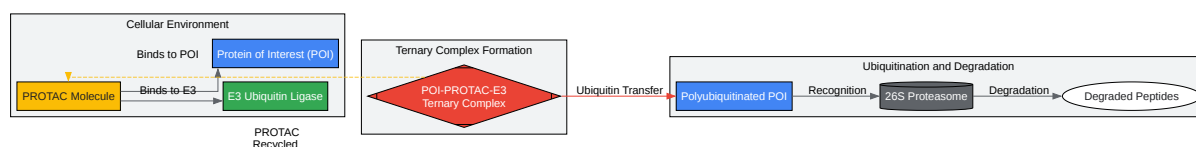
Role in Drug Discovery: A Protein Degradator Building Block

The primary application of **1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride** in modern pharmacology is as a structural component for creating targeted protein degraders.[1] Traditional drugs, such as enzyme inhibitors, typically require high and continuous exposure to be effective. In contrast, protein degraders like PROTACs can catalytically induce the degradation of target proteins, offering a more sustained and potent therapeutic effect at lower doses.[4]

PROTACs are composed of three key parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] **1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride** can be incorporated into the linker or warhead component, providing a versatile scaffold for optimizing the physicochemical and pharmacological properties of the final PROTAC molecule.

Associated Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells. The diagram below illustrates the mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).



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Caption: Mechanism of action for a PROTAC molecule.

Experimental Protocols

General Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

The synthesis of the core structure can be achieved through the reduction of quinoxaline, followed by N-methylation. The dihydrochloride salt is then formed by treatment with hydrochloric acid.

Materials:

- Quinoxaline
- Rhodium on alumina (5%) or similar catalyst
- Methanol or Ethanol

- Hydrogen gas source
- Formaldehyde
- Sodium borohydride
- Diethyl ether
- Hydrochloric acid (in an appropriate solvent like ether or isopropanol)

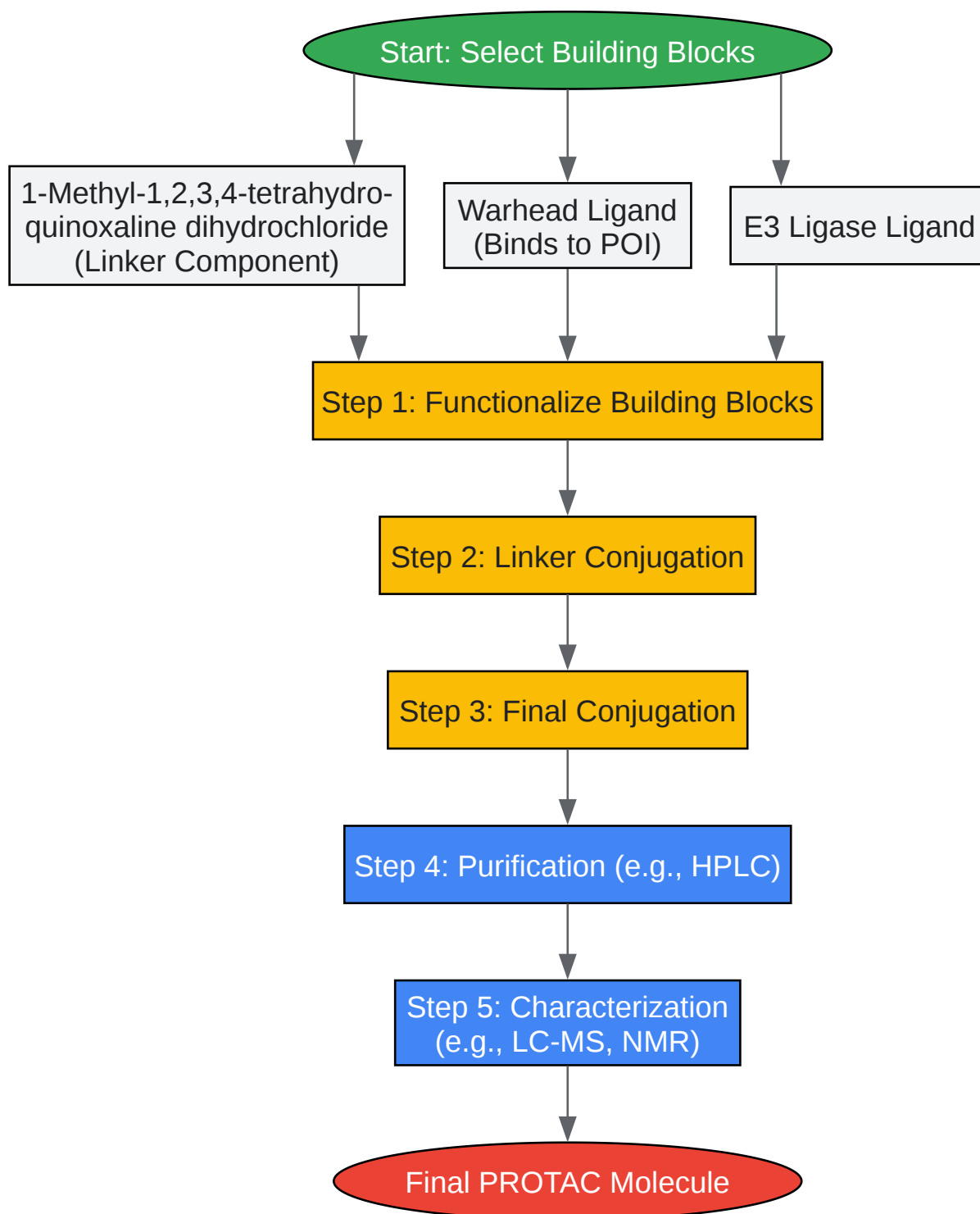
Protocol:

- Reduction of Quinoxaline:
 - In a hydrogenation vessel, dissolve quinoxaline in methanol.[\[6\]](#)
 - Add the 5% rhodium on alumina catalyst.[\[6\]](#)
 - Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until hydrogen uptake ceases.
 - Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1,2,3,4-tetrahydroquinoxaline.
- N-Methylation:
 - Dissolve the crude 1,2,3,4-tetrahydroquinoxaline in methanol.
 - Cool the solution in an ice bath and add aqueous formaldehyde.
 - Slowly add sodium borohydride in portions, keeping the temperature below 20°C.
 - Stir the reaction for several hours at room temperature.
 - Quench the reaction by carefully adding water and then extract the product with a suitable organic solvent like ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

- Dihydrochloride Salt Formation:
 - Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline in a minimal amount of a solvent like diethyl ether.
 - Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.
 - The dihydrochloride salt will precipitate out of the solution.
 - Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

General Workflow for PROTAC Synthesis

The following diagram outlines a typical workflow for synthesizing a PROTAC molecule using **1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride** as a building block.



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Caption: General workflow for PROTAC synthesis.

Safety and Handling

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is classified as an irritant.[2][3]

Standard laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][3]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[2][3]
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[3]
- First Aid:
 - If on skin: Wash with plenty of soap and water.[3]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
 - If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]

Conclusion

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a valuable chemical entity for researchers and professionals in drug development. Its utility as a building block for PROTACs and other complex molecules positions it at the forefront of innovative therapeutic strategies. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

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